molecular formula C16H32O5S B156790 2-Sulphopalmitic acid CAS No. 1782-10-1

2-Sulphopalmitic acid

Cat. No. B156790
CAS RN: 1782-10-1
M. Wt: 336.5 g/mol
InChI Key: CJAJEZSCULAKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Sulphopalmitic acid is a molecule that has been studied for its biochemical and physiological effects. This molecule is a sulfated fatty acid that is found in the brain and other tissues. It has been shown to have potential therapeutic applications in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 2-Sulphopalmitic acid is not fully understood. However, it is believed to act through a variety of mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of signaling pathways involved in cell survival and death.

Biochemical And Physiological Effects

2-Sulphopalmitic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and protect against neuronal damage. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Sulphopalmitic acid in lab experiments is that it is a relatively stable molecule that can be easily synthesized. However, one limitation is that it is not widely available commercially and must be synthesized in the lab.

Future Directions

There are many potential future directions for research on 2-Sulphopalmitic acid. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the investigation of the potential therapeutic applications of 2-Sulphopalmitic acid in the treatment of other diseases, such as cancer and diabetes. Additionally, further studies could be conducted to better understand the mechanism of action of 2-Sulphopalmitic acid and its effects on different signaling pathways.

Synthesis Methods

The synthesis of 2-Sulphopalmitic acid involves the sulfation of palmitic acid. Palmitic acid is first activated with a reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with sulfur trioxide (SO3) to form 2-Sulphopalmitic acid. This reaction can be performed in a variety of solvents, including chloroform, dichloromethane, and tetrahydrofuran.

Scientific Research Applications

2-Sulphopalmitic acid has been studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

CAS RN

1782-10-1

Product Name

2-Sulphopalmitic acid

Molecular Formula

C16H32O5S

Molecular Weight

336.5 g/mol

IUPAC Name

2-sulfohexadecanoic acid

InChI

InChI=1S/C16H32O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21)

InChI Key

CJAJEZSCULAKCB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O

Other CAS RN

1782-10-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.